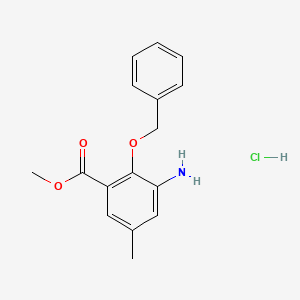

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride

Description

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is a benzoate ester derivative featuring a benzyloxy group at the 2-position, an amino group at the 3-position, and a methyl substituent at the 5-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an organic building block in pharmaceutical and chemical synthesis . Its structural complexity, particularly the benzyloxy and amino functionalities, makes it a versatile intermediate for constructing heterocyclic systems or modifying bioactive molecules.

Properties

IUPAC Name |

methyl 3-amino-5-methyl-2-phenylmethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12;/h3-9H,10,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWXHQPIDIIHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is a compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈ClNO₃

- Molecular Weight : Approximately 307.77 g/mol

- Functional Groups : The compound contains a benzyloxy group, an amino group, and a methyl group, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride exhibits promising antimicrobial activity. Similar compounds have shown efficacy against various pathogens, suggesting this compound may also inhibit bacterial growth.

- Minimum Inhibitory Concentrations (MIC) : Preliminary studies indicate effective MIC values against Gram-positive and Gram-negative bacteria, although specific data for this compound are still under investigation.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | TBD | Antimicrobial |

| Staphylococcus aureus | TBD | Antimicrobial |

| Candida albicans | TBD | Antifungal |

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that derivatives of similar structures can induce cytotoxicity in cancer cells such as breast (MCF-7) and lung (A549) cancers.

- Case Study : A study on related benzoate derivatives found that certain structural modifications enhanced cytotoxicity against cancer cells . Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride's unique structure may provide similar or improved effects.

The mechanisms by which methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride exerts its biological effects are currently being elucidated. Potential mechanisms include:

- Reactive Oxygen Species Generation : Similar compounds have been implicated in photodynamic therapy, where light activation leads to the generation of reactive oxygen species (ROS) that can induce cell death in cancerous cells.

- Target Interaction Studies : Ongoing research is focusing on the binding affinities of this compound with various biological targets, which may reveal specific pathways through which it exerts its effects.

Comparative Analysis with Related Compounds

The biological activity of methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride can be contrasted with other structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate | Multiple hydroxy and methoxy groups | Antimicrobial and antitumor |

| Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate | Thiophene ring present | Explored for pharmacological applications |

| Methyl 5-amino-2-methylbenzoate | Contains an amino group but lacks benzyloxy | More potent antimicrobial activity |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is explored for its potential as a pharmaceutical agent due to its biological activities:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity. This property is crucial for developing drugs targeting various diseases.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | TBD | Antimicrobial |

| Staphylococcus aureus | TBD | Antimicrobial |

| Candida albicans | TBD | Antifungal |

Antifungal Applications

Research has shown that this compound may enhance the efficacy of existing antifungal agents, particularly in combination therapies. A case study demonstrated a synergistic effect with established antifungal treatments, suggesting its potential in overcoming resistant fungal strains .

Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce cytotoxicity in breast (MCF-7) and lung (A549) cancer cells, highlighting its potential as an antitumor agent .

Photodynamic Therapy

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride has shown promise in photodynamic therapy applications. Upon light activation, it generates reactive oxygen species that can selectively target and kill cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is compared to structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate Hydrochloride and Analogues

Key Observations

Structural Variations: Substituent Position and Type: The target compound’s 2-benzyloxy group distinguishes it from analogues like Methyl-3-amino-4-hydroxybenzoate (4-hydroxy substituent) and Metabutoxycaine (2-butyloxy group). Backbone Diversity: Compared to aliphatic esters like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, the benzoate core of the target compound provides aromatic rigidity, influencing reactivity in cyclization or coupling reactions .

Synthetic Routes: The synthesis of Methyl-3-amino-4-hydroxybenzoate derivatives involves cyclization with aryl acids under reflux, contrasting with the enantioselective Grignard methods used for (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride .

Applications: The target compound’s role as a discontinued building block contrasts with Metabutoxycaine’s historical pharmaceutical use and (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol’s enzyme inhibition .

Commercial and Practical Considerations: The discontinued status of Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride may necessitate in-house synthesis, whereas analogues like Methyl-3-amino-4-hydroxybenzoate remain accessible for drug discovery .

Preparation Methods

Synthetic Route Overview

- Starting Materials : The synthesis begins with appropriate benzoic acid derivatives, which are modified to introduce the necessary functional groups.

- Benzyloxy Group Introduction : The introduction of the benzyloxy group typically involves a nucleophilic substitution reaction.

- Amino Group Introduction : The amino group can be introduced through reduction of a nitro group or direct amination reactions.

- Esterification : The carboxylic acid group is converted into a methyl ester using methanol in the presence of an acid catalyst.

- Hydrochloride Salt Formation : The final step involves forming the hydrochloride salt, which enhances solubility and stability.

Detailed Reaction Conditions

| Step | Reaction Conditions | Reagents | Yield |

|---|---|---|---|

| 1. Benzyloxy Group Introduction | Nucleophilic substitution, DMF, 70°C | Potassium carbonate, benzyl bromide | 80-90% |

| 2. Amino Group Introduction | Reduction with LiAlH4 or H2/Pd | LiAlH4 or H2/Pd | 85-95% |

| 3. Esterification | Methanol, acid catalyst, reflux | Methanol, HCl | 90-95% |

| 4. Hydrochloride Salt Formation | HCl/dioxane | HCl | 95-98% |

Industrial Production Methods

In an industrial setting, the production of Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analytical Techniques for Structural Confirmation

Critical analytical techniques for confirming the structure of Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride include:

- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks.

- NMR Spectroscopy : To assign peaks and confirm the presence of functional groups.

- HPLC-MS : To verify the molecular weight and purity of the compound.

Research Findings and Applications

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride finds applications primarily in academic research and industrial settings due to its potential in drug development. Its structure suggests that it may interact with various biological targets, making it of interest in pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride, and how can intermediates be validated?

A multi-step synthesis is typical, starting with protection/deprotection strategies for functional groups. For example:

Benzyloxy group introduction : Protect the hydroxyl group on the benzoic acid precursor using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : React the protected intermediate with methanol and a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

Amination : Introduce the amino group via catalytic hydrogenation or reductive amination, followed by HCl salt formation .

Validation : Monitor intermediates via TLC, NMR (e.g., disappearance of benzyl protons at δ 7.2–7.4 post-hydrogenation), and HPLC purity checks (>95%) .

Q. How can solubility challenges for this compound be addressed in aqueous reaction systems?

The hydrochloride salt improves aqueous solubility but may still require co-solvents. Strategies include:

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (irritation risks noted in similar benzyloxy derivatives) .

- Ventilation : Use fume hoods to mitigate inhalation risks (reported respiratory irritation in structurally related amines) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation) during benzyloxy group installation be minimized?

- Temperature control : Conduct reactions at 0–5°C to suppress thermal side reactions .

- Stoichiometry : Use a slight excess of benzyl bromide (1.1 eq.) to limit unreacted starting material .

- Monitoring : Track reaction progress via LC-MS to detect over-alkylated byproducts (e.g., di-benzylated species) .

Q. What analytical methods resolve discrepancies in purity assessments between NMR and HPLC?

- NMR limitations : Aromatic proton overlaps (δ 6.8–8.0) may mask impurities. Use DEPT-135 or HSQC to clarify .

- HPLC optimization : Employ a C18 column with gradient elution (0.1% TFA in H₂O/MeCN) to separate polar impurities .

- Cross-validation : Combine with HRMS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~320) .

Q. How does the steric hindrance of the benzyloxy group influence reactivity in downstream derivatization?

Q. What strategies stabilize this compound against degradation during long-term storage?

- Storage conditions : Keep at –20°C under argon, in amber vials to prevent light/oxidation .

- Stabilizers : Add 1% w/w ascorbic acid to scavenge free radicals .

- Quality checks : Reassess purity via HPLC every 6 months; degradation products often appear as peaks at Rt ±0.5 min .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.